REACTION_CXSMILES
|
Cl[C:2]([CH3:5])([CH3:4])[CH3:3].[Mg].C([Mg]Cl)(C)(C)C.[C:13]([CH2:17][C:18](Cl)=[O:19])([CH3:16])([CH3:15])[CH3:14]>C1COCC1.C(=O)=O>[CH3:3][C:2]([CH3:5])([C:18](=[O:19])[CH2:17][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:4]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
ClC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tBuMgCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
Name
|
cuprous chloride
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
67.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)CC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
Most of the THF was removed
|
Type
|
ADDITION
|
Details
|
followed by the addition of 500 mL of hexanes and 200 mL of 2M HCl
|
Type
|
FILTRATION
|
Details
|
This mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solid byproducts
|
Type
|
WASH
|
Details
|
The aqueous layer was washed 3× with 100 mL of hexanes
|
Type
|
WASH
|
Details
|
the hexanes layer washed 3× with 200 mL of 2M HCl, 2× with 200 mL of NaHCO3/water, 1× with 200 mL of water, and finally 1× with 200 mL of NaCl/water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product mixture was then dried for an hour in MgSO4
|
Type
|
CUSTOM
|
Details
|
which was subsequently removed by filtration
|
Type
|
CUSTOM
|
Details
|
The hexane was then removed by atmospheric distillation
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C(CC(C)(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |